(-)-Cornigerine

Catalog No.
S602102
CAS No.
6877-25-4
M.F
C21H21NO6
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Cornigerine

CAS Number

6877-25-4

Product Name

(-)-Cornigerine

IUPAC Name

N-[(9S)-5,19-dimethoxy-6-oxo-15,17-dioxatetracyclo[10.7.0.02,8.014,18]nonadeca-1(19),2,4,7,12,14(18)-hexaen-9-yl]acetamide

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C21H21NO6/c1-11(23)22-15-6-4-12-8-18-20(28-10-27-18)21(26-3)19(12)13-5-7-17(25-2)16(24)9-14(13)15/h5,7-9,15H,4,6,10H2,1-3H3,(H,22,23)/t15-/m0/s1

InChI Key

DCYAJVOKJAFSES-HNNXBMFYSA-N

SMILES

Array

Synonyms

cornigerine

Canonical SMILES

CC(=O)NC1CCC2=CC3=C(C(=C2C4=CC=C(C(=O)C=C14)OC)OC)OCO3

The exact mass of the compound Cornigerine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 358825. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(-)-Cornigerine (CAS: 6877-25-4) is a naturally occurring colchicinoid alkaloid characterized by a rigidified methylenedioxy bridge at the 2,3-positions of its A-ring, distinguishing it from the vicinal methoxy groups of colchicine [1]. In industrial and pharmaceutical procurement, it is primarily sourced as Colchicine EP Impurity H, a critical reference standard required for analytical method validation (AMV), quality control, and regulatory submissions for colchicine active pharmaceutical ingredients (APIs)[2]. Beyond its role in compliance, cornigerine serves as a high-affinity tubulin polymerization inhibitor in medicinal chemistry, offering a structurally constrained scaffold for evaluating colchicine-binding site interactions [1].

Substituting cornigerine with colchicine or other colchicinoids fundamentally compromises both regulatory compliance and pharmacological assay integrity [1]. In API manufacturing, cornigerine is a specifically mandated pharmacopeial marker (EP Impurity H); failing to use this exact standard prevents accurate impurity profiling and quantitative traceability required by the European Pharmacopoeia . In biochemical assays, the substitution of the flexible 2,3-dimethoxy groups of colchicine with the rigid 1,3-dioxole ring in cornigerine alters the thermodynamics of tubulin binding, resulting in distinct association kinetics and heightened cytotoxicity [1]. Consequently, generic colchicine cannot serve as a proxy for cornigerine in either regulatory QA/QC or structure-activity relationship (SAR) mapping [1].

Pharmacopeial Profiling and API Batch Release

(-)-Cornigerine is strictly defined as Colchicine EP Impurity H. In HPLC-based impurity profiling of colchicine APIs, cornigerine must be quantified to ensure compliance with European Pharmacopoeia (EP) thresholds [1]. The structural mass difference and distinct retention times mandate the use of the exact cornigerine standard for accurate calibration, as generic colchicine cannot resolve or quantify this specific biosynthetic byproduct [1].

Evidence DimensionAnalytical resolution and molecular weight for MS/HPLC calibration
Target Compound DataMW 383.40 (Cornigerine / Impurity H)
Comparator Or BaselineMW 399.44 (Colchicine API)
Quantified Difference16.04 Da mass shift and distinct chromatographic retention
ConditionsPharmacopeial HPLC/MS impurity profiling

Procurement of this exact standard is legally and technically required for batch release and ANDA submissions of colchicine formulations.

Enhanced Inhibition of Tubulin Polymerization

The rigidification of the A-ring via a methylenedioxy bridge enhances cornigerine's interaction with the colchicine binding site on tubulin. In competitive binding assays, equimolar concentrations of cornigerine strongly inhibit the binding of radiolabeled colchicine to tubulin [1]. Furthermore, cornigerine demonstrates a higher potency in arresting L1210 murine leukemia cells in metaphase compared to the colchicine baseline, driven by its altered association kinetics and stimulation of tubulin-dependent GTP hydrolysis [1].

Evidence DimensionCytotoxicity and metaphase arrest potency
Target Compound DataHigher toxicity and potent metaphase arrest
Comparator Or BaselineColchicine (lower relative toxicity in matched assays)
Quantified DifferenceCornigerine exhibits superior antimitotic potency in L1210 murine leukemia models
ConditionsIn vitro L1210 murine leukemia cell culture and purified tubulin assays

For medicinal chemists, cornigerine provides a higher-affinity, structurally constrained baseline for designing novel colchicine-site inhibitors.

Structural Rigidity for Structure-Activity Relationship (SAR) Mapping

In the development of novel antimitotic agents, the 2,3-dimethoxy groups of colchicine are known to possess rotational freedom, which complicates precise crystallographic mapping of the binding pocket[1]. Cornigerine replaces these groups with a 1,3-dioxole (methylenedioxy) ring, locking the oxygen atoms into a rigid conformation [1]. This structural constraint makes cornigerine a superior molecular probe for determining the exact steric limitations of the A-ring binding zone on beta-tubulin, a critical parameter when designing next-generation tubulin inhibitors [1].

Evidence DimensionA-ring conformational flexibility
Target Compound DataRigid 1,3-dioxole ring (locked conformation)
Comparator Or BaselineColchicine (rotatable 2,3-dimethoxy groups)
Quantified DifferenceElimination of rotational degrees of freedom at the 2,3-positions
ConditionsCrystallographic and computational docking studies at the α/β-tubulin interface

Utilizing a conformationally locked analog reduces entropic penalties in binding models, streamlining the rational design of targeted chemotherapeutics.

Analytical Method Validation (AMV) for Colchicine API

As the designated Colchicine EP Impurity H, cornigerine is essential for calibrating HPLC and MS equipment during the quality control and batch release of colchicine APIs. Procurement of this exact standard ensures compliance with European Pharmacopoeia guidelines and supports Abbreviated New Drug Application (ANDA) submissions .

Pharmacological Benchmarking of Tubulin Inhibitors

Due to its enhanced potency and altered binding kinetics compared to colchicine, cornigerine serves as a high-affinity positive control in tubulin polymerization assays and competitive binding studies. It is particularly useful for evaluating novel compounds targeting the colchicine binding site [1].

Crystallographic and Computational SAR Probing

The rigid methylenedioxy bridge of cornigerine eliminates the rotational flexibility seen in colchicine's A-ring. This makes it an ideal structural probe for computational docking and X-ray crystallography studies aimed at mapping the precise steric constraints of the α/β-tubulin interface [2].

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

383.13688739 Da

Monoisotopic Mass

383.13688739 Da

Heavy Atom Count

28

Other CAS

6877-25-4

Dates

Last modified: 02-18-2024

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